molecular formula C8H14ClN3O B1454374 [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1269225-18-4

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1454374
CAS No.: 1269225-18-4
M. Wt: 203.67 g/mol
InChI Key: BKUNJLWWGVWHOX-UHFFFAOYSA-N
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Description

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl. It is a solid substance with a molecular weight of 203.67 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with cyanogen bromide to yield the oxadiazole ring . The final step involves the reaction of the oxadiazole derivative with methylamine hydrochloride under controlled conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUNJLWWGVWHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

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